molecular formula C10H10N4O3 B14865771 Methyl 4-(2-azidoacetamido)benzoate

Methyl 4-(2-azidoacetamido)benzoate

Cat. No.: B14865771
M. Wt: 234.21 g/mol
InChI Key: SRHZRCANAWOPOB-UHFFFAOYSA-N
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Description

Methyl 4-(2-azidoacetamido)benzoate: is an organic compound that belongs to the class of azidoacetamido derivatives It is characterized by the presence of an azido group (-N₃) attached to an acetamido group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-(2-azidoacetamido)benzoate is used as a precursor in the synthesis of more complex organic molecules. Its azido group makes it a valuable intermediate in click chemistry reactions, which are widely used in the synthesis of polymers and bioconjugates .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the study of biological processes in living cells .

Medicine: The azido group can be converted to an amine group in vivo, releasing the active drug at the target site .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-(2-azidoacetamido)benzoate primarily involves its azido group. The azido group can participate in various chemical reactions, including cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and can be used to target and modify specific biomolecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-azidoacetamido)benzoate is unique due to its specific combination of functional groups. The presence of both the azido and acetamido groups provides a versatile platform for various chemical modifications and applications. Its reactivity and stability make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 4-[(2-azidoacetyl)amino]benzoate

InChI

InChI=1S/C10H10N4O3/c1-17-10(16)7-2-4-8(5-3-7)13-9(15)6-12-14-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

SRHZRCANAWOPOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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